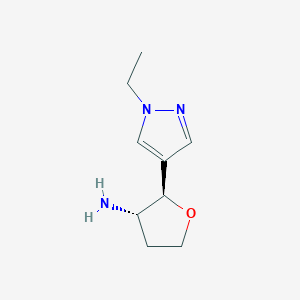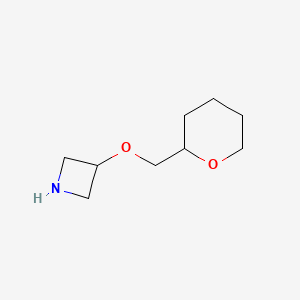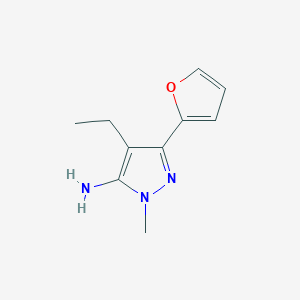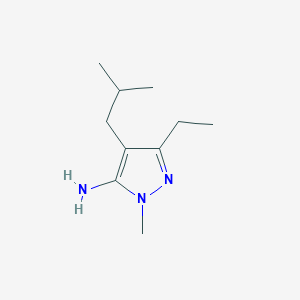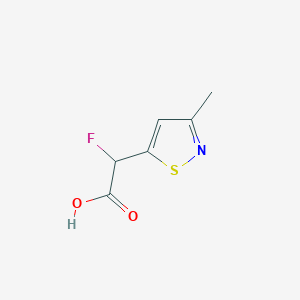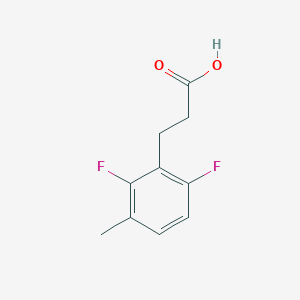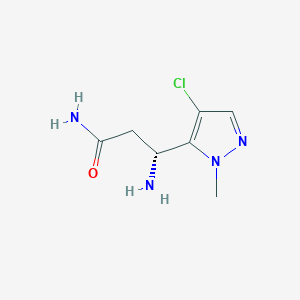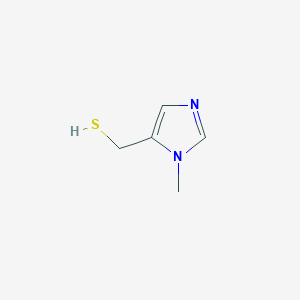
(1-methyl-1H-imidazol-5-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-imidazol-5-yl)methanethiol is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the first position and a methanethiol group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-5-yl)methanethiol typically involves the reaction of 1-methylimidazole with formaldehyde and hydrogen sulfide. The process can be summarized as follows:
Starting Materials: 1-methylimidazole, formaldehyde, hydrogen sulfide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-70°C.
Procedure: 1-methylimidazole is first dissolved in water, followed by the addition of formaldehyde. Hydrogen sulfide gas is then bubbled through the solution, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methyl group and the thiol group can participate in nucleophilic substitution reactions.
Addition: The imidazole ring can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Addition: Electrophiles such as alkyl halides or acyl chlorides are used in addition reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Substitution: Halogenated imidazoles.
Addition: Alkylated or acylated imidazoles.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1H-imidazol-5-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (1-methyl-1H-imidazol-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-1H-imidazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-Methyl-1H-imidazol-5-yl)methylamine: Contains an amine group instead of a thiol group.
(1-Methyl-1H-imidazol-5-yl)acetic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness: (1-Methyl-1H-imidazol-5-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group can engage in redox reactions and form disulfide bonds, which are not possible with hydroxyl, amine, or carboxylic acid groups.
Eigenschaften
Molekularformel |
C5H8N2S |
|---|---|
Molekulargewicht |
128.20 g/mol |
IUPAC-Name |
(3-methylimidazol-4-yl)methanethiol |
InChI |
InChI=1S/C5H8N2S/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3 |
InChI-Schlüssel |
XENXNONKNGLWCS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)

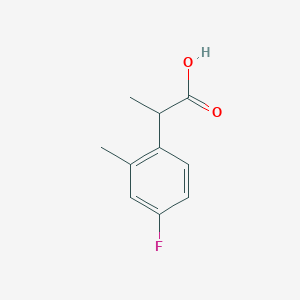
![3-[(3-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13321048.png)
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
